molecular formula C22H30Cl2N2O4 B2587290 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1323536-44-2

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No. B2587290
CAS RN: 1323536-44-2
M. Wt: 457.39
InChI Key: YOPMLQHAPNDRCE-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O4 and its molecular weight is 457.39. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potentials and Mechanisms of Action

Compounds with structures similar to "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride" have been investigated for their pharmacological effects. For instance, hydroxyzine, a compound with a similar piperazine moiety, is primarily prescribed for the treatment of anxiety and as a sedative/hypnotic. It induces a calming effect in anxious individuals without impairing mental acuity, suggesting its action might be due to suppression of activity in certain key regions of the central nervous system (CNS) (Johnson, 1982). This provides a clue to the potential CNS-related applications of "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride".

Metabolic Pathways and Human Studies

The metabolic pathways of related compounds provide insights into how "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride" might be metabolized in the human body. For example, the study of zipeprol metabolism revealed it is mainly metabolized by N-dealkylation, oxidation, hydroxylation, and methylation, partially eliminated untransformed from the body (Constantin & Pognat, 1978). Understanding these pathways is crucial for predicting the pharmacokinetics, potential interactions, and therapeutic windows of "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride".

Implications for Drug Development

The exploration of similar compounds' effects on serotonin receptors and their occupancy, as demonstrated by novel antagonists in clinical development for treating anxiety and mood disorders, highlights the importance of targeting specific CNS receptors for therapeutic benefit. For instance, 5-HT(1A) receptor occupancy studies using positron emission tomography (PET) demonstrate how receptor targeting can be quantitatively assessed in vivo, offering a pathway for evaluating the efficacy of new compounds (Rabiner et al., 2002).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4.ClH/c1-27-21-6-3-7-22(15-21)29-13-12-28-17-20(26)16-24-8-10-25(11-9-24)19-5-2-4-18(23)14-19;/h2-7,14-15,20,26H,8-13,16-17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMLQHAPNDRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol hydrochloride

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